molecular formula C16H16N4O B11793917 (3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine

(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11793917
M. Wt: 280.32 g/mol
InChI Key: VXRZQXMIKAIOOT-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and phenylhydrazine.

    Formation of Hydrazone: Phenylhydrazine reacts with an appropriate aldehyde or ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.

    Substitution: The triazole ring is then substituted with a methanamine group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

(3-methoxyphenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C16H16N4O/c1-21-13-9-5-8-12(10-13)14(17)16-18-15(19-20-16)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,19,20)

InChI Key

VXRZQXMIKAIOOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3)N

Origin of Product

United States

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